(3,3,3-Trifluoropropyl)benzene
Overview
Description
Synthesis Analysis
The synthesis of derivatives related to (3,3,3-Trifluoropropyl)benzene, such as 2-phenylthio-3,3,3-trifluoropropene and its sulfoxide and sulfone versions, has been extensively studied. These derivatives are useful trifluoromethylated synthons and can undergo reactions with diazo compounds to afford trifluoromethyl-substituted pyrazolines, pyrazoles, cyclopropanes, or allylsulfones in fair to excellent yields. The 1,3-dipolar cycloaddition of trifluoropropene derivatives with N-benzylazomethine ylide provides disubstituted 3-trifluoromethyl-pyrrolidines (Plancquaert, Redon, Janousek, & Viehe, 1996).
Molecular Structure Analysis
The molecular structure of 1,3,5-tris(trifluoromethyl)benzene was studied using gas-phase electron diffraction and quantum chemical calculations, revealing a deviation from a regular hexagon due to the σ-electronegative effect of the CF3 groups. The structure indicates nearly free rotation of the CF3 groups around the axis connecting the methyl and phenyl carbons, highlighting the impact of trifluoromethyl groups on the benzene ring's geometry (Kolesnikova et al., 2014).
Chemical Reactions and Properties
The reactions of trifluoromethanesulfanylamide with 1-methoxy-2-alkynylbenzenes, promoted by BiCl3, provide a facile route to 3-((trifluoromethyl)thio)benzofurans and benzothiophenes, showcasing the broad functional group tolerance and versatility of trifluoromethylthio derivatives in chemical synthesis (Sheng, Fan, & Wu, 2014).
Physical Properties Analysis
Dimethoxybis(3,3,3-trifluoropropen-1-yl)benzenes exhibit violet fluorescence in the solid state, with their photophysical properties being significantly influenced by the solvent polarity. These compounds are compact chromophores with potential applications in material science due to their high quantum yields and unique emission properties (Shimizu et al., 2011).
Chemical Properties Analysis
Electrophilic trifluoromethylselenolation, using benzyltrifluoromethyl selenide as a reagent, exemplifies a novel approach in introducing trifluoromethylseleno groups onto organic molecules. This method underscores the reactivity of trifluoromethyl derivatives in forming electrophilic centers, offering new pathways for functionalizing compounds with fluorinated groups (Glenadel, Ismalaj, & Billard, 2016).
Scientific Research Applications
Molecular Dynamics in Crystal Lattices : Domínguez et al. (2002) investigated the dynamics of phenylene rotors in a slipping-gear crystal lattice formed by 1,4-bis(3,3,3-triphenylpropynyl)benzene. This study sheds light on molecular motion in solids and has implications for designing materials with specific dynamic properties (Domínguez, Dang, Strouse, & Garcia‐Garibay, 2002).
Supramolecular Chemistry and Nanotechnology : Cantekin, de Greef, and Palmans (2012) highlighted the importance of benzene-1,3,5-tricarboxamides (BTAs), which include derivatives of benzene like (3,3,3-Trifluoropropyl)benzene, in supramolecular chemistry. These compounds are crucial in applications ranging from nanotechnology to polymer processing and biomedical applications (Cantekin, de Greef, & Palmans, 2012).
Ionic Liquid-Benzene Mixture Structures : Deetlefs et al. (2005) used neutron diffraction to study the structure of liquid mixtures of 1,3-dimethylimidazolium hexafluorophosphate with benzene, providing insights into the interactions within these mixtures. This is relevant for understanding solvent interactions in various chemical processes (Deetlefs, Hardacre, Nieuwenhuyzen, Sheppard, & Soper, 2005).
Electrochemistry and Electrogenerated Chemiluminescence : Qi et al. (2016) studied the electrochemical behavior and electrogenerated chemiluminescence of compounds containing benzene cores, such as 1,3,5-tri(anthracen-10-yl)-benzene-centered starburst oligofluorenes. These findings are valuable for developing new materials for electronic and optical applications (Qi, Zhang, Huang, Wang, Wang, & Bard, 2016).
Heterogeneous Catalysis : Li et al. (2019) demonstrated the use of benzene-1,3,5-tricarboxamides (BTAs) in constructing covalent organic frameworks (COFs) for efficient heterogeneous catalysis. This research has implications for the development of new catalysts in chemical synthesis (Li, Chen, Gao, Zhao, Zhang, Xing, & Chen, 2019).
Organic Synthesis and Fluorous Synthesis : Maul et al. (1999) discussed benzotrifluoride and derivatives, including (3,3,3-Trifluoropropyl)benzene, as solvents in traditional organic and fluorous synthesis. They are highlighted for their environmental friendliness and versatility in various chemical reactions (Maul, Ostrowski, Ublacker, Linclau, & Curran, 1999).
Safety And Hazards
properties
IUPAC Name |
3,3,3-trifluoropropylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3/c10-9(11,12)7-6-8-4-2-1-3-5-8/h1-5H,6-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLMURJDGDBEMAB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50166327 | |
Record name | 3,3,3-Trifluoropropylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50166327 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3,3,3-Trifluoropropyl)benzene | |
CAS RN |
1579-80-2 | |
Record name | 3,3,3-Trifluoropropylbenzene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001579802 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,3,3-Trifluoropropylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50166327 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1579-80-2 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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